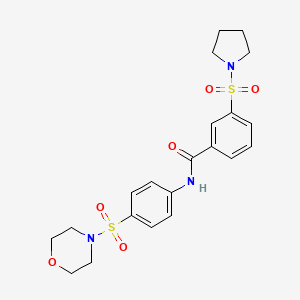![molecular formula C17H17NO4 B3668237 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3668237.png)
4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid
Overview
Description
4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid, featuring a phenoxyacetyl group and a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acetylation of 2,5-dimethylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2,5-dimethylphenoxyacetyl chloride.
Coupling with Aminobenzoic Acid: The phenoxyacetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Scientific Research Applications
4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are necessary to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid
- 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzoic acid
- 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoic acid
Uniqueness
4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
4-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-3-4-12(2)15(9-11)22-10-16(19)18-14-7-5-13(6-8-14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGRKPYNYZLQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-nitrobenzoate](/img/structure/B3668158.png)




![5-[(2,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B3668192.png)

![8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B3668206.png)
![3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3668213.png)

![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 3-nitrobenzoate](/img/structure/B3668227.png)
![3-methoxy-N-[[3-[[(3-methoxybenzoyl)amino]methyl]phenyl]methyl]benzamide](/img/structure/B3668233.png)
![3-{[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3668240.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B3668247.png)
